N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Catalog No.
S572461
CAS No.
2372-82-9
M.F
C18H41N3
M. Wt
299.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

CAS Number

2372-82-9

Product Name

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

IUPAC Name

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine

Molecular Formula

C18H41N3

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3

InChI Key

NYNKJVPRTLBJNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CCCN)CCCN

Synonyms

Grotan BA 21; Lonzabac 12; Lonzabac 12.100; Lonzabac 12.30; Lonzabac 1230;Mistral; N,N-Bis(3-aminopropyl)dodecylamine; N,N-Bis(3-aminopropyl)laurylamine;RC 5637; Triameen Y 12; Triameen Y 12D; Triamine Y 12D;

Canonical SMILES

CCCCCCCCCCCCN(CCCN)CCCN

The exact mass of the compound N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS: 2372-82-9), commonly referred to as APDA or bis(3-aminopropyl)dodecylamine, is a biocidal alkylamine utilized in advanced disinfection and preservation formulations. Unlike traditional quaternary ammonium compounds (QACs), this triamine structure functions simultaneously as a non-ionic surfactant and an antimicrobial agent. Procurement of this specific compound is driven by its stability across a wide pH range (10-12 in aqueous concentrates), its compatibility with non-ionic and cationic surfactants, and its sustained biocidal efficacy in environments with heavy organic soiling, making it a critical precursor for hospital-grade disinfectants, food-contact surface cleaners, and metalworking fluid preservatives .

Substituting N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine with generic quaternary ammonium compounds, such as benzalkonium chloride (BAC) or simple monoamines, severely compromises formulation performance in high-demand applications. BAC and similar traditional quats are highly susceptible to deactivation by proteinaceous soils and lack the inherent capability to disrupt the protein capsids of non-enveloped viruses or penetrate the waxy cell walls of mycobacteria [1]. Furthermore, in alkaline single-step cleaner-disinfectants, replacing APDA with BAC results in a quantifiable loss of soil-removal efficiency, forcing manufacturers to add supplementary detergents that can destabilize the formulation and increase overall raw material costs [2].

Capsid Disruption for General Virucidal Claims vs. Benzalkonium Chloride

APDA provides targeted capsid-disrupting activity against non-enveloped viruses (e.g., poliovirus, murine norovirus), enabling formulations to achieve the ≥4-log10 (≥99.99%) reduction required by EN 14476 standards for 'general virucidal' claims. In contrast, standard benzalkonium chloride (BAC) is primarily effective only against enveloped viruses and fails to achieve sufficient log reductions against non-enveloped pathogens without harsh co-solvents [1].

Evidence DimensionLog reduction of non-enveloped viruses (EN 14476)
Target Compound Data≥4-log10 reduction (≥99.99%) via capsid disruption
Comparator Or BaselineBAC: <3-log10 reduction (insufficient for general virucidal claims)
Quantified Difference≥1-log10 greater reduction of non-enveloped viruses, crossing the EN 14476 ≥4-log10 pass threshold.
ConditionsIn vitro suspension tests against poliovirus and murine norovirus

Procuring APDA allows manufacturers to legally claim 'general virucidal activity' for healthcare disinfectants, a standard unattainable with BAC alone.

Alkaline Cleaning Efficiency in Single-Step Formulations

In alkaline disinfecting concentrates designed for heavy soil removal (pH 8.5–9.2), the inclusion of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine yields higher cleaning efficiency compared to traditional quats. Patent data demonstrates that utilizing benzalkonium chloride in identical quaternary/alkylamine systems results in a measurably weaker capacity to remove fatty soils and blood, whereas APDA acts synergistically to lift soils while maintaining biocidal action[1].

Evidence DimensionFatty soil and blood removal efficiency
Target Compound DataHigh cleaning efficiency maintained without supplementary detergents
Comparator Or BaselineBAC: Significantly weaker cleaning efficiency in identical alkaline systems
Quantified DifferenceMeasurable retention of soil-lifting capacity in alkaline pH, avoiding the significant performance drop inherent to BAC.
ConditionsAqueous ready-to-use solutions at pH 8.0–8.7 derived from alkaline concentrates

Enables the procurement of a single dual-action ingredient for food-industry and surgical-instrument cleaners, reducing the need for multi-component surfactant blends.

Tuberculocidal Efficacy Without Aldehyde Co-Solvents

APDA demonstrates DIN EN 14348 compliant tuberculocidal activity, a critical requirement for instrument disinfection. Formulations containing approximately 0.4 wt% (4000 ppm) of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine achieve full bactericidal and tuberculocidal compliance. Standard quaternary ammonium compounds lack this intrinsic mycobactericidal efficacy and typically require the addition of glutaraldehyde or high alcohol concentrations to penetrate the mycobacterial cell wall[1].

Evidence DimensionTuberculocidal efficacy (DIN EN 14348)
Target Compound DataEffective at 0.4 wt% (4000 ppm) active concentration
Comparator Or BaselineStandard Quats: Ineffective against Mycobacterium terrae without aldehyde donors
Quantified DifferenceFull DIN EN 14348 compliance at 4000 ppm vs. complete failure for standard quats.
ConditionsReady-to-use solutions at pH 9.5–10.3

Allows buyers to formulate safer, aldehyde-free high-level disinfectants that comply with stringent occupational respiratory safety standards.

Sustained MBC in Heavy Proteinaceous Soiling

A primary failure point for traditional halogens and quats is rapid deactivation by biological fluids. APDA maintains its Minimum Bactericidal Concentration (MBC) even in the presence of heavy organic soiling, such as high concentrations of blood and structural proteins. This resistance to organic quenching ensures that the active ppm remains above the biocidal threshold during the cleaning of heavily contaminated surfaces .

Evidence DimensionBiocidal efficacy retention in organic soil
Target Compound DataMaintains MBC in the presence of blood and protein loads
Comparator Or BaselineTraditional Quats/Halogens: Rapid active ppm depletion and MBC failure
Quantified DifferenceMaintained MBC vs. rapid deactivation and failure.
ConditionsHigh organic load suspension testing (e.g., AFNOR / 5-5-5 Test)

Critical for procurement in abattoir, veterinary, and surgical applications where pre-cleaning cannot be guaranteed and biocide quenching is a major risk.

Aldehyde-Free High-Level Medical Instrument Disinfectants

Because APDA achieves DIN EN 14348 tuberculocidal compliance at concentrations as low as 4000 ppm without requiring glutaraldehyde, it is the active ingredient of choice for formulating high-level disinfectants for endoscopes and surgical instruments. This directly addresses hospital procurement mandates to phase out respiratory-sensitizing aldehydes while maintaining efficacy against mycobacteria and non-enveloped viruses [1].

Single-Step Alkaline Cleaners for Meat Processing Facilities

In food and beverage processing, particularly abattoirs, the presence of fatty soils and blood rapidly deactivates standard quats. APDA’s dual functionality as a biocide and an alkaline surfactant allows formulators to create single-step cleaner-disinfectants that lift heavy proteinaceous soils while maintaining their Minimum Bactericidal Concentration (MBC) [2], .

Broad-Spectrum General Virucidal Surface Sanitizers

For institutional and healthcare surface sanitizers requiring 'general virucidal' claims under EN 14476, APDA is utilized due to its ability to disrupt the capsids of non-enveloped viruses (e.g., norovirus, poliovirus). This makes it a necessary procurement substitute for benzalkonium chloride, which is generally limited to enveloped virus claims [3].

Physical Description

Liquid

XLogP3

4.7

UNII

PCJ6308JUE

GHS Hazard Statements

Aggregated GHS information provided by 742 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.74%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (95.28%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (63.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (89.08%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (89.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

2372-82-9

Wikipedia

N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine

Use Classification

Cosmetics -> Hair conditioning; Viscosity controlling

General Manufacturing Information

Plastic material and resin manufacturing
1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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